molecular formula C11H10FN3 B1487462 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine CAS No. 1159819-61-0

6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine

Cat. No. B1487462
M. Wt: 203.22 g/mol
InChI Key: CORQHVIALRYBEA-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis, such as temperature and pressure, and the yield of the reaction.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes with other compounds. This could include its reactivity, the products formed, and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, and NMR spectra.


Scientific Research Applications

Ring Transformations in Heterocyclic Chemistry

Research shows that 6-substituted derivatives of 2-halogenopyridines, similar in structure to 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine, have been investigated for their potential in ring transformations and aminations, leading to the formation of compounds like 4-amino-2-methylpyrimidine. These reactions offer insights into the synthesis of novel heterocyclic compounds (Hertog, Plas, Pieterse, & Streef, 2010).

Synthesis of Aryloxy-Substituted Derivatives

Another area of research involves the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines by reacting 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols. This synthesis method could be applicable to the production of derivatives of 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).

Crystal and Molecular Structure Analysis

The study of crystal and molecular structures of compounds like benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, which are structurally related to 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine, contributes to the understanding of conformational differences and hydrogen-bonding interactions in such molecules (Odell, McCluskey, Failes, & Tiekink, 2007).

Anti-HIV Evaluation of Analog Compounds

Some research focuses on the synthesis of analog compounds, such as MC-1220 analogs, and their evaluation as non-nucleoside reverse transcriptase inhibitors for HIV-1. These studies provide a framework for the potential antiviral applications of related compounds like 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine (Loksha, Pedersen, Loddo, & la Colla, 2016).

Antituberculous Effect of Arylaminopyrimides

The reaction of certain pyrimidine derivatives with aromatic amines leads to compounds with pronounced antituberculous effects. Research in this area may suggest similar applications for 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine derivatives (Erkin & Krutikov, 2007).

Investigation of Fluoropyrimidines

The synthesis of fluoropyrimidines, such as 2-Fluoropyrimidine, its methyl derivatives, and their piperidinolysis, offers insight into the reactivity and potential pharmaceutical applications of fluorinated pyrimidines, closely related to 6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine (Brown & Waring, 1974).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to the environment, and the precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its properties, and ways in which its synthesis could be improved.


I hope this general outline is helpful. If you have a specific question about any of these topics, feel free to ask!


properties

IUPAC Name

6-(2-fluorophenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c1-7-14-10(6-11(13)15-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORQHVIALRYBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259620
Record name 6-(2-Fluorophenyl)-2-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluorophenyl)-2-methylpyrimidin-4-amine

CAS RN

1159819-61-0
Record name 6-(2-Fluorophenyl)-2-methyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159819-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Fluorophenyl)-2-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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